4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylphenyl group, a propylthio group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the ethylphenyl and propylthio groups. Common synthetic routes may involve the use of reagents such as ethylbenzene, propylthiol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Shares the ethylphenyl group but lacks the tetrahydropyridine ring and propylthio group.
6-Oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Contains the tetrahydropyridine ring and carbonitrile group but lacks the ethylphenyl and propylthio groups.
Uniqueness
4-(4-Ethylphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C17H20N2OS/c1-3-9-21-17-15(11-18)14(10-16(20)19-17)13-7-5-12(4-2)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3,(H,19,20) |
InChI Key |
KIHGJLVZMJJQHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)CC)C#N |
Origin of Product |
United States |
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